4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde
Description
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl-based aldehyde featuring a trifluoromethoxy (-OCF₃) substituent at the 4-position of one phenyl ring and a formyl (-CHO) group at the 2-position of the adjacent ring. This compound is of significant interest in medicinal chemistry and materials science due to the trifluoromethoxy group’s strong electron-withdrawing properties and metabolic stability . Its synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated benzaldehyde derivatives and trifluoromethoxy-substituted boronic acids, followed by purification via column chromatography .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQHGORSARJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The synthesis begins with 2-bromobenzaldehyde and 4-(trifluoromethoxy)phenylboronic acid as key precursors. In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), the aryl halide undergoes oxidative addition to form a Pd(II) intermediate. Transmetalation with the boronic acid precedes reductive elimination, yielding the biphenyl product.
Representative Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Tetrahydrofuran (THF)/H₂O (4:1 v/v)
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Temperature: 80–100°C
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Duration: 12–24 hours
Post-reaction purification via silica gel chromatography typically affords the target aldehyde in 65–85% yield.
Optimization of Reaction Conditions
Critical variables influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3–4 mol% | Maximizes turnover while minimizing cost |
| Solvent System | THF/H₂O > DMF/H₂O | Enhances boronic acid solubility |
| Temperature | 90°C | Balances reaction rate and side-product formation |
| Base Strength | K₂CO₃ > Na₂CO₃ | Ensures efficient transmetalation |
Microwave-assisted Suzuki reactions (150°C, 30 min) have been reported to improve yields to 88–92% by accelerating kinetic pathways.
Industrial-Scale Synthesis
For bulk production, continuous flow reactors replace batch systems to enhance heat/mass transfer and reduce Pd leaching. A representative industrial setup includes:
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Reactors: Tubular Pd-coated microchannels
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Residence Time: 8–10 minutes
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Throughput: 5–10 kg/day
Directed Ortho-Metalation and Formylation
Alternative to cross-coupling, this method introduces the aldehyde group via lithiation-electrophilic quenching. Starting from 2-bromo-4'-(trifluoromethoxy)-1,1'-biphenyl, sequential treatment with tBuLi and DMF installs the formyl group at the ortho position.
Reaction Procedure
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Lithiation: At -30°C, tBuLi (1.3 M in pentane) deprotonates the biphenyl substrate, generating a stabilized aryl lithium species.
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Electrophilic Quenching: DMF (0.75 equiv) is added, leading to aldehyde formation via nucleophilic attack.
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Work-Up: Quenching with saturated NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via flash chromatography.
Key Conditions:
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Solvent: THF
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Temperature: -30°C (lithiation), 50°C (quenching)
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Yield: 70–75%
Parameters Affecting Yield
| Factor | Optimization Strategy |
|---|---|
| Lithiation Base | tBuLi > LDA |
| Electrophile | DMF > NMF |
| Quenching Method | Gradual warming to 50°C |
Comparative Analysis of Synthetic Methods
| Method | Suzuki-Miyaura Coupling | Directed Metalation-Formylation |
|---|---|---|
| Starting Materials | Readily available boronic acids | Specialty brominated precursors |
| Catalyst Cost | High (Pd-based) | Moderate (tBuLi) |
| Yield | 65–92% | 70–75% |
| Scalability | Excellent (flow reactors) | Limited to batch systems |
| Functional Group Tolerance | Broad (nitro, CF₃O) | Sensitive to protic groups |
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde serves as an essential building block in the synthesis of various organic compounds. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for developing complex molecular architectures.
Pharmaceutical Development
This compound is explored as a synthetic intermediate in the development of pharmaceuticals. Its structural characteristics contribute to the optimization of drug candidates by affecting their pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, fluorinated compounds are known to enhance the metabolic stability of drugs .
Material Science
In materials science, this compound is utilized in the synthesis of advanced materials such as organic semiconductors and polymers. The incorporation of fluorinated moieties into polymer backbones can significantly improve thermal stability and mechanical properties .
Case Study 1: Anticancer Activity
A study investigated the biological activity of various biphenyl derivatives, including those containing trifluoromethoxy groups. The results indicated that these compounds exhibited significant cytotoxic effects against cancer cell lines, suggesting potential applications in anticancer drug development .
Case Study 2: OLED Applications
Research has demonstrated that fluorinated biphenyls can be used in organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED structures improved device efficiency due to its favorable electronic properties and stability under operational conditions .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron Effects : The trifluoromethoxy group (-OCF₃) provides stronger electron-withdrawing character compared to methoxy (-OCH₃) or benzo[d][1,3]dioxolyl groups, making the aldehyde more reactive in nucleophilic additions .
- Biological Relevance: Fluorinated and chlorinated analogs (e.g., 4′-F, 3′,4′-Cl) exhibit improved pharmacokinetic profiles over non-halogenated derivatives, but the trifluoromethoxy group offers superior oxidative stability in vivo .
- Synthetic Utility : The trifluoromethoxy group’s steric bulk complicates coupling reactions compared to smaller substituents like -F or -Cl, often requiring optimized catalysts or elevated temperatures .
Physicochemical Properties
- Melting Points : Trifluoromethoxy-substituted biphenyls generally exhibit higher melting points (e.g., 136–137°C for a related sulfonamide) compared to methoxy or fluoro analogs, likely due to increased molecular rigidity .
- Solubility: The -OCF₃ group reduces solubility in polar solvents relative to -OCH₃ or -OH analogs, necessitating nonpolar solvents for purification .
Biological Activity
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, along with relevant case studies and synthesis methodologies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a biphenyl core with a trifluoromethoxy group and an aldehyde functional group, which are significant for its reactivity and biological interactions.
Antibacterial Activity
Research has indicated that biphenyl derivatives exhibit a range of antibacterial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the biphenyl structure can enhance antibacterial efficacy.
- Case Study : A study on thiosemicarbazone derivatives demonstrated that certain biphenyl derivatives exhibited MIC values as low as 1 μg/mL against Staphylococcus aureus .
Antifungal Activity
The antifungal potential of biphenyl derivatives has also been documented. The presence of trifluoromethoxy groups in similar compounds has been linked to increased antifungal activity.
- Example : In vitro tests revealed that certain fluorinated biphenyl compounds showed significant inhibition against Candida albicans, with MIC values comparable to established antifungal agents .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against cancer cell lines.
- Research Findings : A recent study highlighted that compounds with similar structural motifs displayed sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines, indicating promising anticancer activity . The structure-activity relationship (SAR) analyses suggest that the trifluoromethoxy group may enhance the compound's binding affinity to cancer targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies. Recent advancements in synthetic techniques have enabled more efficient production of biphenyl derivatives.
- Methodology Overview : The use of palladium-catalyzed cross-coupling reactions has been effective in synthesizing fluorinated biphenyl compounds. For example, reactions involving trifluoromethyl phenyl boronic acid and aryl halides have yielded high-purity products .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 1 μg/mL |
| Compound B | Antifungal | Candida albicans | 5 μg/mL |
| Compound C | Anticancer | HuTu80 (cancer cell line) | IC50 = 13.36 μM |
| Compound D | Anticancer | MCF-7 (breast cancer) | IC50 = 34.84 μM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde?
- Answer : The compound is typically synthesized via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to assemble the biphenyl core. Electrophilic substitution or directed ortho-metalation can introduce the trifluoromethoxy group. For purification, flash column chromatography (e.g., 5–15% ethyl acetate/hexane gradients) is used to isolate the aldehyde, as demonstrated in analogous biphenyl carbaldehyde syntheses .
Q. Which analytical techniques are essential for structural confirmation?
- Answer :
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NMR spectroscopy : and NMR identify aldehyde protons (~9.8–10.2 ppm) and biphenyl backbone signals. For example, in 2'-(2-methylprop-1-en-1-yl)-4'-(trifluoromethyl)-biphenyl-2-carbaldehyde, the aldehyde proton resonates at 10.18 ppm .
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HRMS : Confirms molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error.
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IR spectroscopy : Detects aldehyde C=O stretches (~1700–1720 cm).
Key NMR Shifts (Analogous Compounds) Proton/Group Aldehyde (CHO) Trifluoromethoxy (OCF) Biphenyl aromatic protons
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoromethoxy group installation be addressed?
- Answer : Transient directing group (TDG) strategies enable regiocontrol. For example, in CDC (cross-dehydrogenative coupling) reactions, TDGs like pyridine-2-carboxamide temporarily coordinate to palladium, directing trifluoromethoxy substitution to specific aryl positions. Post-reaction, the TDG is cleaved under mild conditions .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Answer :
Comparative analysis : Cross-reference with structurally similar compounds. For instance, trifluoromethoxy groups in 5'-fluoro-2'-methoxy-3-methyl-biphenyl-2-carbaldehyde show distinct shifts due to electron-withdrawing effects .
Computational validation : DFT calculations (e.g., using Gaussian) predict chemical shifts and coupling constants to verify experimental data .
Q. What in vitro assays are suitable for evaluating biological activity?
- Answer :
- Enzyme inhibition assays : Test β-secretase (BACE1) inhibition using fluorescence resonance energy transfer (FRET)-based assays, as seen in biphenyl carbaldehydes with piperidine substituents (IC values ~100 nM) .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .
Q. How can the aldehyde group's stability during storage and reactions be ensured?
- Answer :
- Stabilizers : Add 0.1% w/v hydroquinone to prevent oxidation.
- Storage : Keep at –20°C under inert gas (Ar/N).
- Monitoring : Use TLC (R ~0.4 in 20% EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to detect degradation (e.g., oxidation to carboxylic acid) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
